cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Overview
Description
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a coordination compound with the chemical formula C10H2CoF12O4. It is known for its distinctive orange color and is typically found in a powdered form. This compound is often used in various chemical processes due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate can be synthesized through the reaction of cobalt (II) salts with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt (III) complexes.
Reduction: It can be reduced to cobalt (I) species under specific conditions.
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve other diketones or similar ligands
Major Products Formed
Oxidation: Cobalt (III) hexafluoro-2,4-pentanedionate.
Reduction: Cobalt (I) complexes.
Substitution: Various cobalt (II) complexes with different ligands
Scientific Research Applications
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and in the synthesis of other coordination compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of advanced materials, such as thin films and coatings .
Mechanism of Action
The mechanism of action of cobalt (II) hexafluoro-2,4-pentanedionate involves its ability to coordinate with various substrates. The compound can form stable complexes with different ligands, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands .
Comparison with Similar Compounds
Similar Compounds
- Cobalt (II) acetylacetonate
- Cobalt (III) acetylacetonate
- Nickel (II) hexafluoro-2,4-pentanedionate
- Copper (II) hexafluoro-2,4-pentanedionate
Uniqueness
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is unique due to its high stability and reactivity, which makes it suitable for a wide range of applications. Its ability to form stable complexes with various ligands sets it apart from other similar compounds .
Biological Activity
Cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a coordination compound notable for its unique ligand structure and potential applications in biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and is characterized by its distinctive hexafluoroacetylacetonate ligand. The compound exhibits stability and reactivity that are essential for its biological applications.
The biological activity of this compound is primarily attributed to its ability to coordinate with various biomolecules. The cobalt center can interact with proteins and nucleic acids, influencing their structure and function. This coordination can lead to:
- Catalytic Activity : The compound may act as a catalyst in biochemical reactions.
- Metalloprotein Mimicry : It can mimic metalloproteins, facilitating various enzymatic processes.
1. Antimicrobial Properties
Research has indicated that cobalt complexes exhibit antimicrobial activity. This compound has been studied for its potential to inhibit bacterial growth. A study involving various bacterial strains demonstrated that this compound could effectively reduce microbial load in vitro.
2. Anticancer Activity
The compound has shown promise in cancer research. In vitro studies have reported that cobalt complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism suggests a potential therapeutic role in cancer treatment.
3. Imaging and Diagnostic Applications
Due to its unique properties, this compound is being explored as a contrast agent in biological imaging techniques. Its ability to form stable complexes allows for enhanced imaging capabilities in magnetic resonance imaging (MRI).
Case Studies
Comparative Analysis with Similar Compounds
This compound is compared with other cobalt complexes such as:
Properties
IUPAC Name |
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.2Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;/q;;2*+2/p-2/b2*2-1-;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIKKGKIICOZQC-SUXDNRKISA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Co+2].[Co+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Co+2].[Co+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Co2F12O4+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19648-83-0 | |
Record name | Bis(hexafluoroacetylacetonato)cobalt(II) Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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